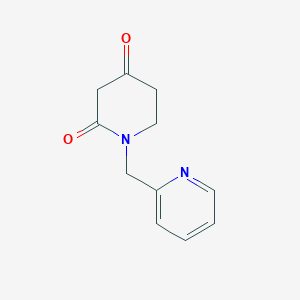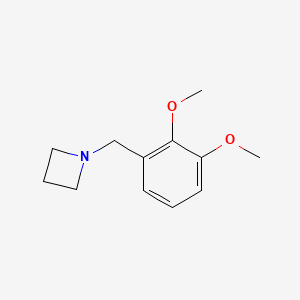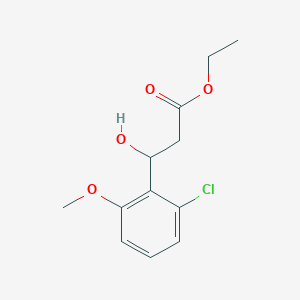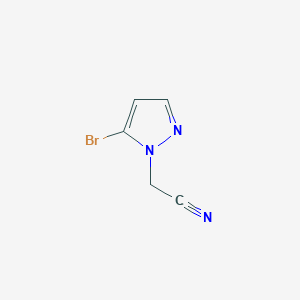
2-(5-Bromo-1-pyrazolyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1-pyrazolyl)acetonitrile is a chemical compound with the molecular formula C5H4BrN3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science . The presence of a bromine atom at the 5-position of the pyrazole ring and a nitrile group attached to the acetonitrile moiety makes this compound particularly interesting for synthetic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1-pyrazolyl)acetonitrile typically involves the bromination of 1-pyrazoleacetonitrile. One common method includes the reaction of 1-pyrazoleacetonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1-pyrazolyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the nitrile group.
Major Products Formed:
Scientific Research Applications
2-(5-Bromo-1-pyrazolyl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1-pyrazolyl)acetonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity . The bromine atom and nitrile group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(5-Chloro-1-pyrazolyl)acetonitrile: Similar in structure but with a chlorine atom instead of bromine.
2-(5-Iodo-1-pyrazolyl)acetonitrile: Contains an iodine atom, offering different reactivity and properties.
Uniqueness: 2-(5-Bromo-1-pyrazolyl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro and iodo analogs . This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H4BrN3 |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-(5-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,4H2 |
InChI Key |
IWRWKBYMAJQBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


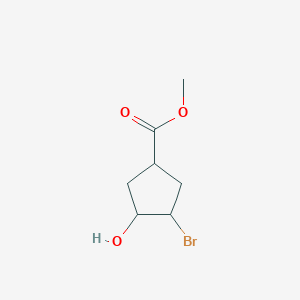
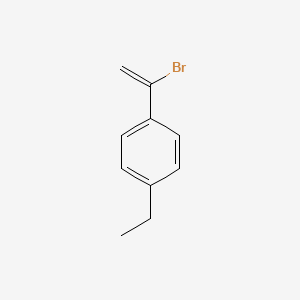
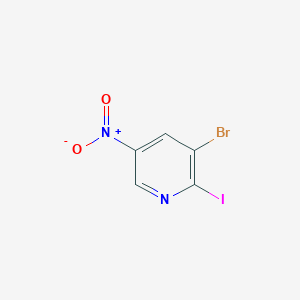

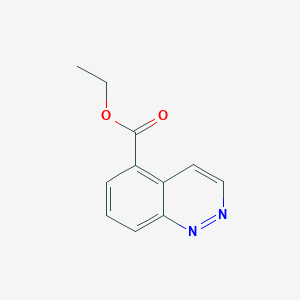

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
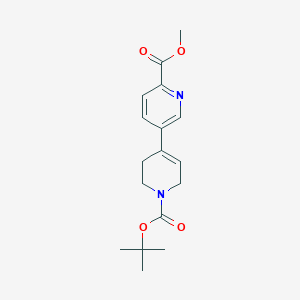
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
